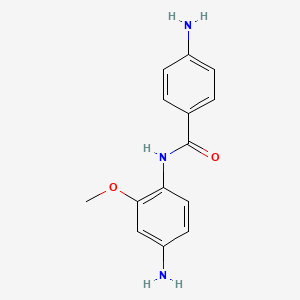

4-Amino-N-(4-amino-2-methoxyphenyl)benzamide

Description

Properties

IUPAC Name |

4-amino-N-(4-amino-2-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-19-13-8-11(16)6-7-12(13)17-14(18)9-2-4-10(15)5-3-9/h2-8H,15-16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVDOKOOMPHOSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550965 | |

| Record name | 4-Amino-N-(4-amino-2-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14071-33-1 | |

| Record name | 4-Amino-N-(4-amino-2-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule contains two aromatic rings: a 4-aminobenzamide moiety and a 4-amino-2-methoxyphenyl group. Retrosynthetic disconnection suggests two viable pathways:

- Amide bond formation between 4-aminobenzoic acid derivatives and 4-amino-2-methoxyaniline

- Sequential functionalization of pre-formed benzamide scaffolds

Critical intermediates include:

- 4-Nitrobenzoic acid (precursor for 4-aminobenzoic acid)

- 2-Methoxy-4-nitroaniline (precursor for 4-amino-2-methoxyaniline)

- Protected amine derivatives (e.g., acetyl or tert-butoxycarbonyl groups)

Direct Amidation Routes

Acid Chloride-Mediated Coupling

This two-step procedure involves:

- Activation of 4-aminobenzoic acid via thionyl chloride (SOCl₂) to form 4-aminobenzoyl chloride

- Nucleophilic attack by 4-amino-2-methoxyaniline

Representative Protocol (Adapted from):

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| 1 | SOCl₂ (3 eq), toluene, reflux | 3 h | 85% |

| 2 | 4-Amino-2-methoxyaniline (1.2 eq), pyridine, 0°C → RT | 24 h | 62% |

Key Observations :

Nitro Reduction Strategies

Catalytic Hydrogenation of Nitro Precursors

A three-stage synthesis employing nitro intermediates:

- Synthesis of N-(2-methoxy-4-nitrophenyl)-4-nitrobenzamide

- Coupling of 4-nitrobenzoyl chloride with 2-methoxy-4-nitroaniline

- Selective hydrogenation using Pd/C catalyst

- Converts nitro groups to amines while preserving methoxy substituents

Optimization Data ():

| Parameter | Value Range | Optimal Condition |

|---|---|---|

| H₂ Pressure | 2–20 atm | 5 atm |

| Temperature | 25–50°C | 30°C |

| Catalyst Loading | 5–15% Pd/C | 10% |

| Yield | 60–88% | 82% |

Advantages :

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate amide bond formation:

One-Pot Procedure ():

- 4-Nitrobenzoic acid + 2-methoxy-4-nitroaniline

- Coupling agent: HATU (1.1 eq)

- Base: DIPEA (3 eq)

- Solvent: DMF, 120°C, 300 W irradiation

| Metric | Value |

|---|---|

| Reaction Time | 15 min |

| Yield | 74% |

| Purity (HPLC) | 98.2% |

Notable Features :

Solid-Phase Synthesis for High-Throughput Production

A patented approach () utilizes Wang resin for iterative synthesis:

- Resin functionalization with 4-Fmoc-aminobenzoic acid

- Deprotection (20% piperidine/DMF)

- Coupling with Fmoc-2-methoxy-4-aminobenzoic acid

- Cleavage (TFA:DCM 1:1)

Performance Metrics :

- Average yield per cycle: 91%

- Overall purity: 95%

- Scalability: Demonstrated at 10 mol scale

Critical Comparison of Methodologies

| Method | Yield (%) | Purity (%) | Cost Index | Green Metrics |

|---|---|---|---|---|

| Acid Chloride | 62 | 92 | $$$ | E-Factor: 18.7 |

| Catalytic Hydrogenation | 82 | 97 | $$ | PMI: 6.2 |

| Microwave | 74 | 98 | $$$$ | Energy Use: 0.7 kWh/mol |

| Solid-Phase | 91 | 95 | $$$$$ | Solvent Waste: 2.1 L/mol |

E-Factor = (Total waste)/(Product mass); PMI = Process Mass Intensity

Analytical Characterization Benchmarks

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d₆) :

- δ 6.82 (d, J=8.4 Hz, 2H, Ar-H)

- δ 7.12 (s, 1H, Ar-H)

- δ 7.45 (d, J=8.0 Hz, 2H, Ar-H)

- δ 8.21 (s, 1H, NH)

- δ 9.87 (s, 1H, NH)

HRMS (ESI+) :

- Calculated for C₁₄H₁₄N₃O₂ [M+H]⁺: 256.1086

- Found: 256.1089

Industrial-Scale Considerations

Cost Drivers

Regulatory Compliance

- Thionyl chloride requires dedicated HCl scrubbers (OSHA 1910.119)

- Pd/C catalyst recovery systems must achieve >99.8% metal capture (EPA 40 CFR §261.6)

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(4-amino-2-methoxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to amino groups.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: The original amino groups are restored.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

The compound serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Oxidation : The amino groups can be oxidized to form nitro derivatives.

- Reduction : Nitro derivatives can be reduced back to amino groups.

- Substitution Reactions : The methoxy group can be replaced by other functional groups through nucleophilic aromatic substitution.

These reactions facilitate the development of derivatives with enhanced biological activity or altered physical properties, making it a versatile building block in synthetic chemistry.

Biological Applications

Pharmaceutical Development

4-Amino-N-(4-amino-2-methoxyphenyl)benzamide is being investigated for its potential therapeutic properties. Key areas of research include:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, potentially effective against various pathogens.

- Anticancer Properties : Research indicates that it may modulate enzyme functions and interact with cellular receptors, suggesting potential applications in cancer therapy.

Mechanism of Action

The compound's mechanism involves interactions with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can influence enzyme activity and cellular signaling pathways, making it a candidate for further drug development efforts aimed at specific therapeutic targets.

Industrial Applications

Dyes and Pigments Production

In industrial settings, this compound is utilized in the manufacture of dyes and pigments. Its chemical properties allow for the development of colorants that are stable and effective in various applications.

Mechanism of Action

The mechanism of action of 4-Amino-N-(4-amino-2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Mechanistic and Structural Insights

- Amino Groups: Critical for hydrogen bonding with targets like HDACs or DNA. Free amino groups in the target compound may enhance reactivity compared to acetylated derivatives (e.g., CI-994) .

- Methoxy Substituent : Electron-donating effects could stabilize aromatic interactions or reduce oxidative metabolism, extending half-life .

- Toxicity Profile : Analogues like GOE1734 show species-specific toxicity (e.g., dogs more sensitive than rats), highlighting the need for tailored preclinical testing .

Biological Activity

4-Amino-N-(4-amino-2-methoxyphenyl)benzamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound, characterized by its amine and methoxy functional groups, has been investigated for various therapeutic applications, including its role as a modulator of enzyme activity and its interactions with cellular receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N3O2. Its structure includes two amino groups and one methoxy group, which enhance its reactivity and potential applications in pharmaceuticals. The compound's benzamide structure is significant in medicinal chemistry due to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H15N3O2 |

| Molecular Weight | 257.29 g/mol |

| Functional Groups | Amino, Methoxy |

| Structural Class | Benzamide |

Enzyme Modulation

Research indicates that this compound exhibits notable biological activities, particularly in modulating enzyme functions. The compound acts as an inhibitor in various biochemical pathways, potentially impacting processes such as cell signaling and proliferation. Its ability to form hydrogen bonds with biological targets enhances its efficacy in therapeutic applications.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, it has been evaluated for its anti-proliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. Certain derivatives showed significant inhibitory effects at low concentrations, indicating a selective action against cancer cells compared to normal cells .

Case Study: In Vitro Anticancer Activity

A study assessed the effects of this compound on MDA-MB-231 cells, revealing a substantial increase in apoptosis markers compared to controls. The results suggested that the compound could induce apoptosis effectively, making it a candidate for further drug development.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

| Bacterial Strain | Inhibition (%) |

|---|---|

| Staphylococcus aureus | 80.69% |

| Escherichia coli | Significant inhibition observed |

| Pseudomonas aeruginosa | Notable activity |

Mechanistic Insights

The biological activity of this compound can be attributed to its structural characteristics that facilitate binding interactions with specific enzymes and receptors. Molecular docking studies have provided insights into how the compound interacts with target proteins, revealing favorable binding interactions that could be exploited for therapeutic purposes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of dual amino groups combined with a methoxy-substituted benzamide structure enhances its potential for targeted biological interactions. This unique configuration allows for increased binding affinity and selectivity towards specific biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-N-(4-amino-2-methoxyphenyl)benzamide, and how can reaction conditions be controlled to improve yield and purity?

- Methodology:

- Stepwise Amidation: Begin with coupling 4-aminobenzoic acid derivatives with 4-amino-2-methoxyaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify via column chromatography (SiO₂, gradient elution) .

- Purity Control: Characterize intermediates using NMR (DMSO-d₆, δ 6.5–8.5 ppm for aromatic protons) and elemental analysis (target C: 54.36%, H: 3.16%, N: 14.63%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Key Techniques:

- NMR Spectroscopy: Assign aromatic protons and methoxy groups using NMR (e.g., δ 3.8–4.0 ppm for OCH₃) and NMR (e.g., δ 164.5 ppm for carbonyl carbons) .

- Mass Spectrometry: Confirm molecular weight via ESI-MS (expected [M+H]⁺: ~271.3 Da) and compare with theoretical values.

- Melting Point Analysis: Validate crystallinity (lit. m.p. ~199°C) .

Q. How can researchers assess the compound’s preliminary biological activity?

- Screening Workflow:

- Anticancer Assays: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 10–100 µM doses. Compare IC₅₀ values with positive controls (e.g., cisplatin) .

- Antimicrobial Profiling: Perform disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use ampicillin as a reference .

Q. What strategies ensure compound stability during storage and biological assays?

- Best Practices:

- Storage: Store lyophilized powder at –20°C under inert gas (N₂/Ar) to prevent oxidation.

- Solubility Enhancement: Prepare stock solutions in DMSO (≤1% v/v in cell media) to avoid precipitation .

Advanced Research Questions

Q. How can contradictory data in biological activity (e.g., varying IC₅₀ across studies) be systematically resolved?

- Troubleshooting Framework:

- Batch Consistency: Verify purity (HPLC ≥95%) and confirm structural integrity via FT-IR (amide I band ~1650 cm⁻¹) .

- Assay Standardization: Use identical cell passage numbers, serum concentrations, and incubation times. Validate results with orthogonal assays (e.g., apoptosis via Annexin V/PI staining) .

Q. What computational and experimental methods elucidate the compound’s mechanism of action?

- Integrated Approach:

- Molecular Docking: Model interactions with COX-1 (PDB: 3N8V) or apoptosis regulators (e.g., Bcl-2) using AutoDock Vina. Prioritize binding poses with ΔG ≤ –8 kcal/mol .

- Enzyme Inhibition Assays: Test COX-1/COX-2 inhibition (IC₅₀ ~30 µM for COX-1) using fluorometric kits. Correlate with docking results .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- SAR Design:

- Methoxy Group Replacement: Synthesize analogs with –OCH₃ replaced by –Cl or –CF₃ to assess lipophilicity (logP via HPLC) and bioactivity .

- Amide Linker Optimization: Introduce methyl or ethyl groups to the benzamide nitrogen to evaluate steric effects on target binding .

Q. What methodologies validate the compound’s selectivity for proposed biological targets?

- Target Validation:

- CRISPR Knockout Models: Generate COX-1/COX-2 KO cell lines and compare activity loss .

- Pull-Down Assays: Use biotinylated derivatives with streptavidin beads to isolate interacting proteins (LC-MS/MS identification) .

Q. How can stability under physiological conditions be quantified, and what degradation products arise?

- Stability Protocol:

- Forced Degradation: Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC-MS. Identify hydrolysis products (e.g., free amines) .

- Plasma Stability: Incubate in human plasma (37°C, 1–6 hrs) and quantify parent compound via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.